2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid
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Overview
Description
“2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C19H26N2O4 . It has a molecular weight of 346.43 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h7-10,12,15-16H,3-6,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 346.43 , but other properties like melting point, boiling point, solubility, etc., are not specified.Scientific Research Applications
Synthesis and Structural Studies
Amino Acid Synthesis : Seebach et al. (1987) explored the nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates, leading to the synthesis of α-amino acids, which are crucial in peptide synthesis and pharmaceutical applications Seebach, Häner, & Vettiger, 1987.
Chiral Auxiliaries in Asymmetric Synthesis : Avenoza et al. (1996) reported the use of 1-amino-2-phenyl-1-cyclohexanecarboxylic acids as chiral auxiliaries in asymmetric Diels-Alder reactions, a method crucial for producing enantiomerically pure compounds in medicinal chemistry Avenoza, Cativiela, París, & Peregrina, 1996.
Angiotensin Converting Enzyme (ACE) Inhibitors : Turbanti et al. (1993) synthesized monoamidic derivatives of cyclohexanedicarboxylic acids as potential ACE inhibitors, highlighting the importance of cyclohexanecarboxylic acid derivatives in developing cardiovascular drugs Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993.
Interactions and Binding Studies
Protein Binding : Thakare et al. (2018) investigated the interactions between carboxamide derivatives of amino acids and Bovine serum albumin (BSA), using ultrasonic interferometry to study binding effects, which is relevant for understanding drug-protein interactions Thakare, Tekade, Pisudde, & Pande, 2018.
Catalysis : Gasperini et al. (2003) discussed the carbonylation of nitrobenzene to methyl phenylcarbamate catalyzed by palladium-phenanthroline complexes, showing the utility of carbonyl and amino groups in catalytic processes, which could be analogous to functionalities in the compound of interest Gasperini, Ragaini, Cenini, & Gallo, 2003.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[4-(3-methylbutanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(24)25/h7-10,12,15-16H,3-6,11H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBHSYDLVRHPPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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